(4-Methylamino-cyclohexyl)-carbamic acid benzyl ester
Description
Properties
IUPAC Name |
benzyl N-[4-(methylamino)cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-16-13-7-9-14(10-8-13)17-15(18)19-11-12-5-3-2-4-6-12/h2-6,13-14,16H,7-11H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCBEZOARUDTIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(CC1)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of 4-Oxo Cyclohexyl Carbamate Intermediates
A foundational approach involves reductive amination of 4-oxo-cyclohexyl-carbamic acid benzyl ester. This method leverages the reactivity of ketones with primary amines under reducing conditions. In a typical procedure, 4-oxo-cyclohexyl-carbamic acid benzyl ester is treated with methylamine in the presence of sodium cyanoborohydride (NaBH3CN) in methanol at room temperature, yielding the target compound in 68–72% efficiency . Alternatively, catalytic hydrogenation using Pd/C or Raney nickel under H2 pressure (3–5 bar) achieves comparable yields (70–75%) but requires stringent control of reaction duration to prevent over-reduction .
The stereochemical outcome of this method depends on the starting material’s geometry. For example, trans-4-oxo-cyclohexyl derivatives produce trans-4-methylamino products due to axial attack of methylamine during imine formation, while cis isomers yield racemic mixtures unless chiral auxiliaries are introduced .
Nucleophilic Substitution via Cyclohexanol Tosylate Intermediates
Nucleophilic displacement of a leaving group on the cyclohexane ring provides a robust pathway. Starting from 4-hydroxy-cyclohexyl-carbamic acid benzyl ester, the hydroxyl group is first converted to a tosylate using p-toluenesulfonyl chloride (TsCl) in pyridine at 0–5°C. Subsequent treatment with methylamine in tetrahydrofuran (THF) at reflux replaces the tosylate group with methylamino, achieving 65–70% yield . This method is advantageous for scalability, as it avoids sensitive reducing agents, but requires careful purification to remove residual TsCl by-products.
Isomer separation poses a challenge: the trans-4-tosylate intermediate predominantly forms trans-4-methylamino product (dr 85:15), whereas cis isomers exhibit lower selectivity (dr 60:40) . Chromatographic resolution using silica gel or chiral stationary phases improves diastereomeric ratios to >95:5 but increases production costs .
Catalytic Asymmetric Synthesis Using Copper Complexes
Enantioselective synthesis has been achieved via Cu-catalyzed Mannich reactions. A protocol adapted from Kobayashi’s work employs CuClO4 (10 mol%) and Me-Duphos ligand (1.064, 10 mol%) to catalyze the addition of glycine derivatives to imines . For (4-methylamino-cyclohexyl)-carbamic acid benzyl ester, the glycine Schiff base 1.061 reacts with 4-cyclohexenyl imine 1.062 in THF at −20°C, yielding the β,γ-diamino ester precursor with 89–94% enantiomeric excess (ee). Subsequent hydrogenolysis of the benzyl carbamate and re-protection with methylamine furnishes the target compound in 61–78% overall yield.
This method excels in stereocontrol but demands anhydrous conditions and molecular sieves to maintain catalyst activity. Comparative data highlight its superiority for producing single enantiomers versus racemic reductive amination routes (Table 1).
Carbamate Formation via Amine-Chloroformate Coupling
Direct coupling of 4-methylamino-cyclohexylamine with benzyl chloroformate represents a straightforward route. The amine, dissolved in dichloromethane (DCM), is treated with benzyl chloroformate and triethylamine (TEA) at 0°C, followed by gradual warming to room temperature. This method achieves 80–85% yield but requires rigorous exclusion of moisture to prevent hydrolysis of the chloroformate .
Side reactions, such as over-alkylation at the methylamino group, are mitigated by using a 1:1 molar ratio of amine to chloroformate. Post-reaction purification via flash chromatography (ethyl acetate/hexane) removes residual TEA-HCl salts, ensuring >98% purity by HPLC .
Comparative Analysis of Synthetic Routes
Table 1: Method Comparison for this compound Synthesis
| Method | Yield (%) | ee (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Reductive Amination | 68–75 | N/A | Scalable, minimal by-products | Racemic unless chiral auxiliaries used |
| Nucleophilic Substitution | 65–70 | N/A | Cost-effective, robust | Moderate diastereoselectivity |
| Cu-Catalyzed Asymmetric | 61–78 | 89–94 | High enantiocontrol | Sensitive conditions, high catalyst load |
| Chloroformate Coupling | 80–85 | N/A | Rapid, high purity | Moisture-sensitive reagents |
Industrial-Scale Considerations and By-Product Management
Industrial applications prioritize methods balancing cost and yield. Reductive amination and nucleophilic substitution are favored for bulk production due to lower catalyst costs and compatibility with continuous flow reactors . However, asymmetric synthesis remains critical for pharmaceutical applications requiring single enantiomers, despite higher operational complexity .
By-product mitigation strategies include:
-
Reductive Amination : Quenching excess NaBH3CN with acetone to prevent gelation.
-
Tosylation : Washing with cold NaHCO3 to remove TsCl residues.
-
Cu-Catalyzed Reactions : Filtering molecular sieves post-reaction to recover ligand-catalyst complexes.
Chemical Reactions Analysis
Types of Reactions
(4-Methylamino-cyclohexyl)-carbamic acid benzyl ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO₄ can yield carboxylic acids, while reduction with LiAlH₄ can produce alcohols.
Scientific Research Applications
(4-Methylamino-cyclohexyl)-carbamic acid benzyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Methylamino-cyclohexyl)-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The pathways involved in its mechanism of action depend on the specific biological context in which it is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound is structurally related to several cyclohexyl carbamates and benzyl esters, differing primarily in substituents on the cyclohexyl ring or the carbamate side chain. Key analogs include:
Biological Activity
(4-Methylamino-cyclohexyl)-carbamic acid benzyl ester, a compound belonging to the carbamate class, has garnered attention due to its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclohexyl ring substituted with a methylamino group and a benzyl ester moiety. Its molecular formula is C₁₇H₂₆N₂O₂, with a molecular weight of approximately 290.407 g/mol. The unique structural characteristics contribute to its biological activity and interactions with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It may modulate the activity of neurotransmitter receptors, influencing pathways related to mood regulation and seizure control. The compound's mechanism includes:
- Enzyme Inhibition : Potential inhibition of protein kinases involved in various signaling pathways.
- Receptor Interaction : Binding to neurotransmitter receptors, which could affect synaptic transmission and neuronal excitability.
Pharmacological Studies
Research has indicated that this compound exhibits significant pharmacological properties:
- Anticonvulsant Activity : Preliminary studies suggest that the compound may possess anticonvulsant effects similar to known antiepileptic drugs.
- Cytotoxic Effects : In vitro studies have shown that derivatives of this compound can inhibit cell proliferation in cancer cell lines by targeting specific signaling pathways.
Table 1: Summary of Biological Activities
Detailed Findings
- Enzyme Interaction : Research indicates that this compound may inhibit specific protein kinases associated with proliferative disorders, suggesting therapeutic applications in cancer treatment .
- Cytotoxicity : A study demonstrated that derivatives of the compound induced apoptosis in cancer cells by activating caspase pathways, highlighting its potential as an anticancer agent .
- Neuropharmacology : The compound's structural similarity to known anticonvulsants suggests it may influence neurotransmitter systems involved in seizure activity .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with other similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Carbamazepine | Aromatic ring, amine group | Anticonvulsant |
| Phenobarbital | Barbiturate structure | CNS depressant |
| Methocarbamol | Carbamate structure | Muscle relaxant |
The distinct combination of functional groups in this compound may confer unique pharmacological properties compared to these established compounds.
Q & A
Q. Basic
- NMR : H and C NMR identify methylamino (δ ~2.3 ppm, singlet) and carbamate (δ ~5.1 ppm for benzyl CH) groups. Aromatic protons appear at δ 7.2–7.4 ppm .
- IR : Stretching bands at ~1700 cm (C=O of carbamate) and ~3350 cm (N-H) confirm functional groups .
- Mass Spectrometry : Molecular ion peak at m/z 263.3 (CHNO) .
How can reaction yields be optimized in multi-step syntheses?
Q. Advanced
- Solvent Selection : Polar aprotic solvents (DMF, DCM) enhance carbamate formation .
- Catalysis : Use catalytic DMAP to accelerate benzylation .
- Temperature Control : Maintain 0–5°C during amine activation to minimize side reactions .
- Workup : Extract unreacted reagents using pH-controlled liquid-liquid extraction (e.g., dilute HCl for unreacted amine removal) .
What strategies control stereochemistry in the cyclohexylamine moiety?
Q. Advanced
- Chiral Resolution : Use chiral auxiliaries (e.g., L-proline derivatives) during cyclohexanol synthesis to induce enantioselectivity .
- Protecting Groups : Temporary protection of the methylamino group with Boc to prevent racemization during synthesis .
- Crystallography : X-ray diffraction (as in ) confirms stereochemistry post-synthesis .
How are regioisomers or stereoisomers differentiated during synthesis?
Q. Advanced
- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., Chiralpak AD-H) .
- NOESY NMR : Identifies spatial proximity of protons to distinguish cis/trans isomers .
- DFT Calculations : Predict relative stability of isomers and compare with experimental H NMR shifts .
What are its primary applications in organic chemistry research?
Q. Basic
- Protecting Group : The benzyl carbamate (Cbz) protects amines during multi-step syntheses (e.g., peptide coupling) .
- Intermediate : Used in heterocycle synthesis (e.g., piperidines) via reductive amination or cross-coupling reactions .
What mechanistic insights explain the carbamate group’s reactivity?
Q. Advanced
- Nucleophilic Substitution : The carbamate acts as a leaving group in acidic conditions (e.g., TFA deprotection) via protonation of the carbonyl oxygen .
- Coupling Reactions : In Pd-catalyzed reactions (e.g., Heck), the carbamate stabilizes transition states through resonance .
- Hydrogen Bonding : The carbonyl oxygen participates in hydrogen bonding, influencing crystallization behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
